molecular formula C10H15F6N3O4S2 B067532 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide CAS No. 174899-83-3

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Cat. No.: B067532
CAS No.: 174899-83-3
M. Wt: 419.4 g/mol
InChI Key: INDFXCHYORWHLQ-UHFFFAOYSA-N
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Description

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (CAS RN: 174899-83-3) is a hydrophobic room-temperature ionic liquid (IL) with the molecular formula C₈H₁₅N₂·C₂F₆NO₄S₂. Key physicochemical properties include a melting point of -4.9 °C and a density of 1.4386 g/cm³ at 22.9–23.7 °C . Its low viscosity, high thermal stability, and exceptional ionic conductivity make it suitable for diverse applications, such as:

  • Electrochemical systems: Used in capacitors and battery electrolytes due to its wide electrochemical window .
  • Materials science: Enhances transparency, mechanical properties, and ionic conductivity in silica-filled elastomers and stabilizes nitrocellulose binders in propellants .
  • CO₂ capture: Participates in phase-switching absorption mechanisms due to hydrophobicity, enabling efficient separation of CO₂-rich phases .

The bis(trifluoromethylsulfonyl)imide (TFSI) anion contributes to its low coordinating ability and high chemical stability, while the butyl chain on the imidazolium cation enhances hydrophobicity compared to shorter-chain analogues .

Biological Activity

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BMIM TFSI) is a room temperature ionic liquid (RTIL) known for its unique properties, including low volatility, high thermal stability, and excellent ionic conductivity. These characteristics make it a subject of interest in various fields, particularly in organic synthesis and pharmaceutical applications. This article explores the biological activity of BMIM TFSI, focusing on its toxicological effects, antimicrobial properties, and potential applications in drug development.

  • Molecular Formula : C₁₀H₁₅F₆N₃O₄S₂
  • Molecular Weight : 419.37 g/mol
  • CAS Number : 174899-83-3

Toxicological Profile

BMIM TFSI exhibits several toxicological concerns:

  • Acute Toxicity : Classified as toxic if swallowed (H301) and may cause damage to organs through prolonged exposure (H373). It is also harmful to aquatic life with long-lasting effects (H412) .
  • Safety Measures : It is recommended to avoid inhalation and contact with skin or eyes. Appropriate personal protective equipment should be used when handling this compound .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of BMIM TFSI:

  • Bacterial Growth Inhibition : Research indicates that certain strains of bacteria can tolerate high concentrations of ionic liquids, including BMIM TFSI. For instance, Bacillus amyloliquefaciens CMW1 was isolated from fermented soybean paste and demonstrated growth in the presence of up to 10% BMIM TFSI . This suggests that while some microorganisms can thrive in ionic liquid environments, the compound may still exert inhibitory effects on others.

Applications in Drug Development

BMIM TFSI has garnered attention in pharmaceutical research for its dual role as a solvent and a reagent:

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : The ionic liquid has been utilized in the synthesis of various drugs through efficient iodination methods without the need for additional catalysts. For example, antifungal agents such as iodoquinol have been synthesized using BMIM TFSI as a solvent, achieving high yields and allowing for recycling of the ionic liquid up to four times without loss of activity .

Case Studies

  • Study on Enzymatic Activity : A study demonstrated that an extracellular protease produced by Bacillus amyloliquefaciens was stable and active in the presence of up to 80% BMIM TFSI. This protease maintained functionality across a range of pH levels and salt concentrations, indicating that BMIM TFSI can support enzymatic reactions under extreme conditions .
  • Thermophysical Properties Investigation : Research into the thermophysical properties of BMIM TFSI at varying temperatures and pressures has provided insights into its behavior as a solvent under different conditions. These findings are crucial for optimizing its use in industrial applications where temperature control is vital .

Summary Table of Biological Activities

Activity TypeFindings
Acute ToxicityToxic if swallowed; harmful to aquatic life
AntimicrobialSupports growth of certain bacteria; inhibitory effects on others
Enzymatic StabilityProtease activity maintained in high concentrations of BMIM TFSI
Drug SynthesisHigh yields in API synthesis; recyclable as a solvent

Scientific Research Applications

Electrochemical Applications

BMIM TFSI is widely used as an electrolyte in electrochemical devices, including:

  • Fuel Cells : Its high ionic conductivity enhances the efficiency of fuel cells.
  • Supercapacitors : The compound's stability and conductivity make it ideal for energy storage applications.

The unique properties of BMIM TFSI allow for improved performance in these devices compared to traditional electrolytes .

Catalysis

BMIM TFSI serves as a solvent and catalyst in various chemical reactions, particularly in:

  • Synthesis of Conducting Polymers : It facilitates the formation of conductive materials necessary for electronic applications.
  • Intercalation Electrode Materials : Used in batteries, enhancing the performance of electrode materials .

Gas Separation and Capture

The compound's ability to selectively absorb specific gases is valuable in gas separation technologies, such as:

  • Carbon Dioxide Capture : BMIM TFSI effectively solubilizes CO₂, making it suitable for carbon capture and storage applications.
  • Methane Purification : It can be utilized in biogas valorization processes .

Biological Applications

Research into the biological activity of BMIM TFSI has shown potential for:

  • Drug Delivery Systems : Its interactions with biomolecules may enhance drug solubility and stability.
  • Toxicity Studies : Investigations into its acute toxicity are ongoing, focusing on its environmental impact and safety .

Case Studies

  • Electrochemical Devices :
    • A study demonstrated that using BMIM TFSI as an electrolyte in lithium-ion batteries resulted in improved charge/discharge rates compared to conventional electrolytes .
  • Gas Capture Technology :
    • Research indicated that BMIM TFSI effectively captured CO₂ from flue gases with a significant reduction in greenhouse gas emissions during industrial processes .
  • Biotechnological Applications :
    • Investigations into the interaction of BMIM TFSI with proteins showed enhanced solubility and stability, suggesting potential uses in drug formulation .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of [BMIM][NTf₂], and how do they influence its selection in experimental design?

  • Answer : Critical properties include:

  • Density : 1.4386–1.44 g/cm³ (temperature-dependent; measure at 20–23°C for consistency) .
  • Melting Point : Discrepancies exist between sources (−4.9°C vs. 1°C ), likely due to impurities or measurement techniques. Verify via differential scanning calorimetry (DSC).
  • Solubility : Hydrophobic (water-insoluble) but miscible with organic solvents like acetone or methanol .
  • Thermal Stability : Stable up to 200°C; use inert atmospheres for high-temperature applications .
    • Methodological Note : Always characterize batch-specific properties before use, as synthesis routes (e.g., anion exchange ) may alter purity.

Q. What are the recommended protocols for synthesizing and storing [BMIM][NTf₂] to ensure reproducibility?

  • Answer :

  • Synthesis : Typically via metathesis of 1-butyl-3-methylimidazolium chloride with LiNTf₂ in aqueous/organic biphasic systems . Purify via repeated washing to remove halide residues.
  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at <30°C to prevent hydrolysis or oxidative degradation .
    • Validation : Monitor water content via Karl-Fischer titration (<100 ppm recommended for electrochemical studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point, density)?

  • Answer :

  • Data Validation : Cross-reference peer-reviewed studies (e.g., CAS Common Chemistry ) and prioritize data acquired using standardized methods (e.g., ASTM for density).
  • Experimental Replication : Reproduce measurements under controlled conditions. For example, density discrepancies may arise from temperature calibration errors .
  • Collaborative Analysis : Share samples with independent labs to verify batch consistency, particularly for industrial-grade reagents .

Q. How does [BMIM][NTf₂] enhance electrochemical performance in energy storage systems, and what experimental parameters optimize its use?

  • Answer :

  • Conductivity : Intrinsic ionic conductivity (~1–3 mS/cm at 25°C) ; enhance by adding co-solvents (e.g., propylene carbonate) to reduce viscosity .
  • Electrochemical Window : ~4.6 V vs. Ag/Ag⁺, suitable for Li-ion batteries . Optimize by pre-drying IL and using ultrapure electrolytes.
  • Methodology : Use impedance spectroscopy to measure conductivity and cyclic voltammetry to assess redox stability .

Q. What strategies improve [BMIM][NTf₂]'s efficiency in liquid-liquid extraction of organic pollutants?

  • Answer :

  • Extraction Optimization : Adjust alkyl chain length of ILs (e.g., [BMIM][NTf₂] vs. [C₄mPip][NTf₂]) to tune hydrophobicity. For chlorophenols, achieve >98% efficiency via pH control (neutral conditions) .
  • Solvent Recovery : Separate ILs via low-pressure distillation or membrane filtration, ensuring minimal cross-contamination .

Q. How can thermodynamic models (e.g., CPA equation) predict phase behavior of [BMIM][NTf₂] in mixed-solvent systems?

  • Answer :

  • Modeling Approach : Fit CPA parameters to experimental vapor pressure and density data . Validate predictions using cloud-point measurements for liquid-liquid equilibria.
  • Case Study : For CO₂ absorption, model solubility using Henry’s constants derived from high-pressure gravimetry .

Q. Contradiction Analysis

  • Melting Point Variation :

    • reports 1°C, while cites −4.9°C. This discrepancy may stem from polymorphic forms or impurities. Researchers should perform DSC on their samples and report heating/cooling rates .
  • Solubility in Water :

    • Although [BMIM][NTf₂] is labeled water-insoluble , trace mutual solubility (<0.1 wt%) occurs, affecting hygroscopicity in long-term storage . Use TGA to quantify moisture uptake .

Q. Methodological Tables

Property Reported Values Recommended Measurement Technique
Melting Point−4.9°C , 1°C DSC (N₂ atmosphere, 5°C/min ramp)
Density (20°C)1.4386–1.44 g/cm³Oscillating U-tube densitometer
Conductivity (25°C)~1.5–3 mS/cmImpedance spectroscopy (1 kHz–1 MHz)

Comparison with Similar Compounds

Comparison with Similar Compounds

Variation in Cation Alkyl Chain Length

ILs with the TFSI anion but differing alkyl chain lengths on the imidazolium cation exhibit distinct properties:

Property [EMIM][TFSI] (Ethyl) [BMIM][TFSI] (Butyl) [HMIM][TFSI] (Hexyl)
Density (g/cm³) 1.52 (25 °C) 1.4386 (23 °C) 1.37 (25 °C)
Hydrophobicity Moderate High Very High
CO₂ Absorption Forms precipitates with slower separation Efficient phase separation Similar to BMIM but lower density
Viscosity Lower Moderate Higher
  • Ethyl vs. Butyl : [EMIM][TFSI] (1-ethyl-3-methylimidazolium) has higher density and lower hydrophobicity, making it less effective in CO₂ capture compared to [BMIM][TFSI]. However, its shorter alkyl chain reduces viscosity, favoring electrochemical applications .
  • Hexyl Derivative : [HMIM][TFSI]’s longer alkyl chain increases hydrophobicity but also viscosity, limiting its use in conductive applications .

Key Insight : Longer alkyl chains enhance hydrophobicity and phase separation in CO₂ absorption but may compromise ionic mobility due to increased viscosity .

Anion Substitution Effects

Replacing the TFSI anion alters solvation behavior and compatibility:

IL Anion Key Property Application Example
[BMIM][AlCl₄] Tetrachloroaluminate Hydrophilic, Lewis acidic Catalysis, polymer composites
[BMIM][BF₄] Tetrafluoroborate Moderate conductivity, hydrophilic Electrolytes, solvents
[BMIM][TFSI] TFSI Hydrophobic, low coordinating CO₂ capture, conductive films
  • Tetrachloroaluminate ([AlCl₄]⁻) : Introduces Lewis acidity, enabling catalytic applications but limits stability in moisture-rich environments .
  • TFSI vs. BF₄⁻ : TFSI’s hydrophobicity and chemical inertness make [BMIM][TFSI] superior for moisture-sensitive processes, whereas [BMIM][BF₄] is preferred in aqueous electrolytes .

Cation Structural Modifications

Comparisons with non-imidazolium cations highlight the role of cation architecture:

IL Cation Type Thermal Stability Conductivity (mS/cm)
[BMIM][TFSI] Imidazolium High (≤400 °C) 3.5–4.2
[Bmpy][TFSI] (Butyl-methylpyrrolidinium) Pyrrolidinium Very High 2.8–3.0
[N₈₈₈₁][TFSI] (Trioctylmethylammonium) Ammonium Moderate 1.2
  • Pyrrolidinium ILs : [Bmpy][TFSI] exhibits higher thermal stability but lower conductivity due to rigid cation geometry .
  • Ammonium ILs : Bulkier cations like [N₈₈₈₁][TFSI] reduce conductivity but improve metal extraction efficiency .

Mixtures and Synergistic Effects

Blending [BMIM][TFSI] with other ILs or solvents can enhance functionality:

  • Protic IL Mixtures : Combining [BMIM][TFSI] with protic ILs (e.g., 1-methylimidazolium acetate) improves polarity for solute-solvent interactions in organic synthesis .
  • Nanoparticle Additives: Dispersing alumina nanoparticles in [BMIM][TFSI] increases thermal conductivity by 15–20%, outperforming [C₄mmim][TFSI] (dimethyl-substituted) due to better anion-nanoparticle interactions .

Critical Analysis of Contradictory Findings

  • This discrepancy may arise from context-dependent properties: bulk-phase behavior (e.g., CO₂ absorption) is more sensitive to alkyl length than molecular-scale solute interactions .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-butyl-3-methylimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.C2F6NO4S2/c1-3-4-5-10-7-6-9(2)8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-8H,3-5H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDFXCHYORWHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F6N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049234
Record name 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
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Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174899-83-3
Record name 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
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Record name 174899-83-3
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Record name 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

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